N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a small-molecule acetamide derivative featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with a cyclopropylsulfonyl group at the 5-position and a 3,4-dimethoxyphenyl moiety attached via an acetamide linkage. This compound is of interest in medicinal chemistry due to its structural similarity to other sulfonamide- and thiazolo-pyridine-based molecules, which are often explored for kinase inhibition, anti-inflammatory, or antimicrobial activities . The cyclopropylsulfonyl group enhances metabolic stability and modulates electronic properties, while the 3,4-dimethoxyphenyl substituent may influence lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-26-15-6-3-12(9-16(15)27-2)10-18(23)21-19-20-14-7-8-22(11-17(14)28-19)29(24,25)13-4-5-13/h3,6,9,13H,4-5,7-8,10-11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZKIINPIWHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyridine core and a dimethoxyphenyl acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 341.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropylsulfonyl and thiazolo-pyridine derivatives. The methods used often include:
- Formation of the thiazolo-pyridine ring through cyclization reactions.
- Introduction of the cyclopropylsulfonyl group via sulfonation reactions.
- Coupling with 3,4-dimethoxyphenyl acetic acid to form the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives featuring dimethoxyphenyl groups have shown significant cytotoxic activity against various cancer cell lines. A related study reported that compounds with similar structures exhibited IC50 values ranging from 1.38 to 3.21 µM against HepG2 liver cancer cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 9 | 1.38 | Induces apoptosis via mitochondrial pathway |
| Compound 10 | 2.52 | Inhibits β-tubulin polymerization |
| Compound 11 | 3.21 | Cell cycle arrest at G2/M phase |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to increase levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Evidence suggests that these compounds can disrupt normal cell cycle progression, particularly at the G2/M checkpoint .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar frameworks have been tested against Escherichia coli and Streptococcus pneumoniae, showing varying degrees of inhibition .
Case Studies
- HepG2 Cell Line Study : A study focused on the biological activity of compounds similar to this compound found that several analogues significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms .
- Antimicrobial Screening : Another study assessed the antimicrobial properties of related compounds using agar diffusion methods. Compounds showed effective inhibition zones against E. coli and S. pneumoniae, indicating potential for further development as antimicrobial agents .
Comparison with Similar Compounds
N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}acetamide
Molecular Formula : C₁₄H₁₃ClFN₃O₃S₂
Molecular Weight : 389.844 g/mol
Key Features :
- Substituted with a 3-chloro-4-fluorophenylsulfonyl group at the 5-position.
- Acetamide group without additional aromatic substitution. However, this substitution may reduce solubility compared to the cyclopropylsulfonyl analogue due to increased hydrophobicity .
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methyl]phenyl]amino]acetamide
Molecular Formula: Not explicitly provided, but inferred to include a benzothiophene core and a pyrazole-thiadiazole hybrid substituent. Key Features:
- Benzothiophene core instead of thiazolo[5,4-c]pyridine.
- Complex substituents with a pyrazole-thiadiazole moiety.
Comparison :
The benzothiophene scaffold may confer distinct π-π stacking interactions in target binding. The pyrazole-thiadiazole substituent introduces hydrogen-bonding capacity, which could enhance selectivity for enzymes like cyclooxygenase-2 (COX-2) but may also increase metabolic liability compared to the simpler dimethoxyphenyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s cyclopropylsulfonyl group balances hydrophobicity and metabolic stability, outperforming the chloro-fluoroaryl analogue in solubility and the benzothiophene hybrid in metabolic resistance.
- The 3,4-dimethoxyphenyl group likely contributes to moderate LogP, favoring membrane permeability without excessive lipophilicity.
Enzyme Inhibition
- Target Compound : Preliminary studies suggest moderate inhibition of PI3Kγ (IC₅₀ = 120 nM) due to sulfonyl group interactions with the ATP-binding pocket.
- 3-Chloro-4-fluorophenyl Analogue : Higher potency against PI3Kγ (IC₅₀ = 45 nM) but off-target activity on VEGFR2 (IC₅₀ = 320 nM) .
- Benzothiophene-Pyrazole Hybrid : Selective COX-2 inhibition (IC₅₀ = 18 nM) attributed to the thiadiazole-pyrazole motif .
Antimicrobial Activity
- Target Compound: Limited data; weak activity against S. aureus (MIC = 64 μg/mL).
- Chloro-fluoroaryl Analogue : Enhanced Gram-negative coverage (E. coli MIC = 16 μg/mL) due to sulfonyl group polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
